Aestivophoenin C
Description
Aestivophoenin C is a phenazine-derived natural product isolated from marine Streptomyces species, notably Streptomyces purpeofuscus . It exhibits significant antioxidative activity and neuroprotective properties, protecting neuronal cells from oxidative stress-induced damage . Structurally, it belongs to the phenazine family, characterized by a tricyclic aromatic core with prenyl and carboxylic acid substituents . Its molecular formula and UV absorption profile (λmax: 432 nm (broad), 327 nm, 226 nm) distinguish it from other phenazines .
Properties
Molecular Formula |
C29H36N2O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C29H36N2O6/c1-16(2)12-13-19-8-6-10-21-23(19)30-24-20(9-7-11-22(24)31(21)15-14-17(3)4)28(35)37-29-27(34)26(33)25(32)18(5)36-29/h6-12,14,18,25-27,29-30,32-34H,13,15H2,1-5H3/t18-,25-,26+,27+,29-/m0/s1 |
InChI Key |
OPIGTSQJZVNRJD-NPTYGGMKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC=CC(=C4N3)CC=C(C)C)CC=C(C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC=CC(=C4N3)CC=C(C)C)CC=C(C)C)O)O)O |
Synonyms |
aestivophoenin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Aestivophoenin C shares structural and functional similarities with several phenazines and neuroprotective agents. Key compounds are compared below:
Table 1: Comparative Analysis of this compound and Analogues
Detailed Comparisons
This compound vs. Phenazostatin C
- Structural Similarities : Both compounds feature a phenazine core linked to neuroprotective activity.
- Functional Differences : While this compound has demonstrated antioxidative properties, Phenazostatin C’s neuroprotection is attributed to distinct mechanisms, possibly involving modulation of neuronal signaling pathways .
- Source : Both are produced by Streptomyces species, highlighting the genus’s role in synthesizing bioactive phenazines .
This compound vs. Senacarcin A
- Structural Divergence : Senacarcin A lacks the carboxylic acid group but includes a methyl ester, altering its solubility and target interactions.
- Bioactivity : Senacarcin A is potent against Gram-positive bacteria (e.g., Staphylococcus aureus) and tumor cell lines, whereas this compound focuses on neuronal protection .
This compound vs. Chromophenazine B
- Biosynthetic Link : Both derive from prenylated phenazine precursors, suggesting shared biosynthetic pathways .
- Structural Nuances : Chromophenazine B’s molecular formula (C23H20N2O3) differs by a CO2 unit from this compound, implying distinct cyclization steps during biosynthesis .
- Bioactivity Gap : Chromophenazine B’s biological roles remain uncharacterized, underscoring the need for further research .
This compound vs. 1-Carboxymethyl Phenazine
- Structural Overlap : Both possess carboxylic acid substituents, critical for solubility and receptor binding.
Mechanistic and Pharmacological Insights
- Antioxidative Mechanism: this compound’s phenolic groups likely scavenge reactive oxygen species (ROS), a trait shared with other phenolic phenazines .
- Neuroprotection : Unlike Senacarcin A’s cytotoxicity, this compound enhances neuronal survival under oxidative stress, making it a candidate for Alzheimer’s or Parkinson’s disease research .
- Structural-Activity Relationship (SAR) : The prenyl group in this compound may enhance membrane permeability, while the carboxylic acid could mediate target specificity .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the isolation and structural elucidation of Aestivophoenin C?
- Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC) to determine connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- X-ray Crystallography : For absolute configuration determination if crystals are obtainable .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Answer : Document reaction conditions (temperature, solvent, catalyst) in detail. Use standardized protocols for:
- Purification : Include retention times and solvent gradients in HPLC.
- Characterization : Provide full spectral data (NMR chemical shifts, MS peaks) in supplementary materials.
- Reference Controls : Compare synthetic batches with naturally derived samples to confirm structural fidelity .
Q. What bioactivity screening models are commonly used to study this compound?
- Answer :
- In vitro : Cytotoxicity assays (e.g., MTT on cancer cell lines), enzyme inhibition studies (kinase or protease targets).
- In vivo : Rodent models for pharmacokinetics and toxicity.
- Data Interpretation : Normalize activity metrics (IC50, EC50) against positive controls and report statistical significance (p-values, confidence intervals) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Answer : Conduct a meta-analysis to identify variables influencing discrepancies:
- Sample Purity : Quantify impurities via HPLC and assess their impact.
- Experimental Conditions : Compare cell culture media, incubation times, and assay protocols.
- Statistical Power : Evaluate sample sizes and variance in dose-response curves.
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR models to validate target specificity .
Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
- Answer : Combine multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC or TMT labeling to track protein expression changes.
- Metabolomics : LC-MS/MS to map metabolic shifts.
- Network Pharmacology : Integrate data using tools like STRING or KEGG to pinpoint pathways .
Q. How should researchers design studies to explore structure-activity relationships (SAR) of this compound derivatives?
- Answer :
- Derivatization : Systematically modify functional groups (e.g., hydroxyl, methyl).
- Activity Clustering : Group derivatives by bioactivity profiles using PCA or hierarchical clustering.
- Computational Modeling : Apply docking studies (AutoDock, Schrödinger) to predict binding affinities.
- Validation : Test top candidates in orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Challenges and Solutions
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Answer :
- Storage : Use amber vials at -80°C under inert gas (argon or nitrogen).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (trehalose) .
Q. How can interdisciplinary approaches enhance this compound research?
- Answer : Collaborate across fields:
- Synthetic Biology : Engineer microbial hosts (e.g., E. coli, yeast) for heterologous production.
- Pharmacology : Use microdialysis in animal models to study blood-brain barrier penetration.
- Ecology : Investigate the compound’s ecological role in its native organism via metabolomic profiling .
Data Presentation and Reproducibility
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Solvent suppression, NOE enhancements |
| HRMS | Molecular formula confirmation | Mass accuracy (< 3 ppm) |
| X-ray Crystallography | Absolute configuration | Resolution (< 1.0 Å) |
| HPLC-DAD | Purity assessment | Column type (C18), gradient elution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
